

# The Impact of Velneperit on Appetite and Food Intake: A Technical Guide

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## Compound of Interest

Compound Name: Velneperit

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## Abstract

**Velneperit** (S-2367) is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key mediator in the central regulation of energy homeostasis. This technical guide provides an in-depth analysis of **Velneperit**'s effects on appetite and food intake, drawing from both preclinical and clinical research. The document details the underlying mechanism of action, summarizes quantitative data from key studies in structured tables, outlines experimental protocols, and visualizes relevant biological pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of obesity and metabolic disease drug development.

## Introduction: The Role of the NPY Y5 Receptor in Appetite Regulation

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system.<sup>[1]</sup> NPY exerts its effects through a family of G-protein coupled receptors, with the Y1 and Y5 receptors being the primary mediators of its effects on food intake.<sup>[1]</sup> The NPY system, primarily located in the hypothalamus, plays a crucial role in regulating energy balance.<sup>[1]</sup> NPY-producing neurons in the arcuate nucleus (ARC) project to various hypothalamic regions, including the paraventricular nucleus (PVN), where NPY is released to stimulate feeding.<sup>[1]</sup>

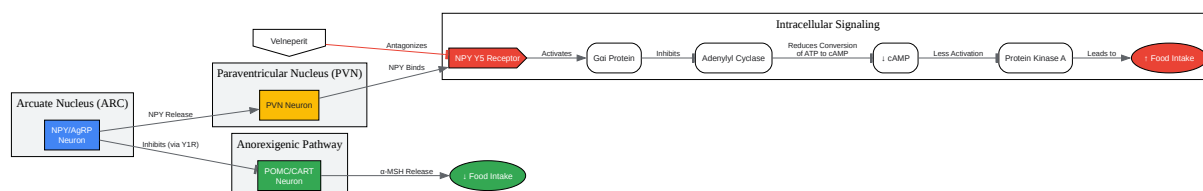
The NPY Y5 receptor has been a subject of significant interest as a therapeutic target for obesity. Its activation is linked to increased food intake, and elevated NPY levels are observed in states of negative energy balance, such as fasting, which promotes feeding behavior.[2]

**Velneperit** was developed as a Y5 receptor antagonist with the therapeutic goal of counteracting the orexigenic effects of NPY, thereby reducing food intake and promoting weight loss.

## Mechanism of Action of Velneperit

**Velneperit** functions as a competitive antagonist at the NPY Y5 receptor. By binding to this receptor, it blocks the downstream signaling cascade that is normally initiated by NPY. The NPY Y5 receptor is coupled to inhibitory G-proteins (G $\alpha$ i). Upon NPY binding, this signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with other signaling events, ultimately promotes the sensation of hunger and stimulates food intake. **Velneperit**, by blocking NPY's access to the Y5 receptor, prevents this cascade, thereby mitigating the orexigenic drive.

## Signaling Pathway of NPY Y5 Receptor in Appetite Regulation



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NPY Y5 Receptor Signaling Pathway in Appetite Regulation.

## Preclinical Evidence: Effect of Velneperit on Food Intake and Body Weight

A key preclinical study investigated the effects of **Velneperit** (referred to as S-2367 in the publication) in a diet-induced obesity (DIO) mouse model.

### Experimental Protocol: Diet-Induced Obesity Mouse Study

- Animal Model: Male C57BL/6J mice, 5 weeks of age at the start of the study.
- Housing: Mice were housed individually in a temperature- and light-controlled environment.
- Diet:
  - Control Group: Fed a standard chow diet.
  - DIO Group: Fed a moderately high-fat (MHF) diet (32% kcal from fat) for 9 weeks to induce obesity.
- Drug Administration: After the 9-week DIO period, mice were orally administered either vehicle or **Velneperit** (10, 30, or 100 mg/kg) once daily for 4 weeks.
- Measurements:
  - Body Weight: Measured regularly throughout the study.
  - Food Intake: Daily food consumption was monitored.
  - Metabolic Parameters: At the end of the treatment period, plasma levels of glucose and insulin were measured.

### Preclinical Data Summary

The study demonstrated that **Velneperit** selectively reduced body weight gain and food intake in mice with diet-induced obesity.

Parameter	Vehicle	Velneperit (10 mg/kg)	Velneperit (30 mg/kg)	Velneperit (100 mg/kg)
Body Weight Gain (g) over 4 weeks	4.1 ± 0.5	2.8 ± 0.4	1.9 ± 0.3	1.1 ± 0.3**
Cumulative Food Intake (g) over 4 weeks	95.8 ± 3.1	90.1 ± 2.5	85.4 ± 2.1	81.2 ± 2.0
Plasma Insulin (ng/mL)	3.1 ± 0.4	2.5 ± 0.3	1.9 ± 0.2*	1.5 ± 0.2

\*p < 0.05 vs. vehicle; \*p < 0.01 vs. vehicle. Data are presented as mean ± SEM.

## Experimental Workflow: Preclinical DIO Study

Workflow of the Preclinical Diet-Induced Obesity Study.

## Clinical Evidence: Velneperit in Obese Subjects

**Velneperit** was evaluated in two large, year-long, double-blind, placebo-controlled Phase II clinical trials in obese subjects: the Reduced Calorie Diet (RCD) study and the Low Calorie Diet (LCD) study.

## Experimental Protocols: Phase II Clinical Trials

- Study Population: Obese subjects with a Body Mass Index (BMI) between 30 and 45 kg/m<sup>2</sup>. A total of 1,566 subjects were randomized across both studies.
- Interventions:
  - RCD Study:

- Run-in Period: 6-week reduced-calorie diet (800 kcal/day reduction from weight-maintaining diet).
- Randomization: Subjects were randomized to receive placebo, 800 mg **Velneperit**, or 1600 mg **Velneperit** once daily for 54 weeks, in conjunction with the reduced-calorie diet.
- LCD Study:
  - Initial 6 Weeks: Subjects were randomized to:
    - Placebo + 950 kcal/day fixed low-calorie diet.
    - Placebo + 950 kcal/day fixed low-calorie diet.
    - 1600 mg **Velneperit** + 950 kcal/day fixed low-calorie diet.
  - Subsequent 54 Weeks:
    - Continued with placebo + reduced-calorie diet (as in RCD study).
    - Switched to 1600 mg **Velneperit** + reduced-calorie diet.
    - Continued with 1600 mg **Velneperit** + reduced-calorie diet.
- Primary Endpoint: Statistically significant reduction in body weight compared to placebo.
- Secondary Endpoints: Included changes in waist circumference and serum lipid profile.

## Clinical Data Summary

Both studies met their primary endpoint, demonstrating a statistically significant reduction in body weight with **Velneperit** treatment.

Table 1: Key Efficacy Results from the Reduced Calorie Diet (RCD) Study (54 Weeks)

Parameter	Placebo (n≈218)	Velneperit 800 mg (n≈219)	Velneperit 1600 mg	p-value (800 mg vs Placebo)
Mean Weight Loss (kg)	0.8	3.8	-	<0.0001
Percentage Weight Loss (%)	0.9	3.9	-	<0.0001
Responders (≥5% Weight Loss) (%)	12	35	-	<0.0001

Table 2: Key Efficacy Results from the Low Calorie Diet (LCD) Study (60 Weeks)

Parameter	Placebo/Place bo	Placebo/Velne perit 1600 mg	Velneperit/Velne perit 1600 mg	p-value (Placebo/Velne perit vs Placebo/Place bo)
Mean Weight Loss (kg)	4.3	7.1	-	<0.0001
Percentage Weight Loss (%)	4.4	6.9	-	<0.0002
Responders (≥5% Weight Loss) (%)	35	52	-	<0.0001

Note: Data for the 1600 mg group in the RCD study and the **Velneperit/Velneperit** group in the LCD study were not fully detailed in the available press release.

# Clinical Trial Workflow: Reduced Calorie Diet (RCD) Study

Workflow of the Reduced Calorie Diet (RCD) Clinical Study.

## Discussion and Conclusion

The available preclinical and clinical data indicate that **Velneperit**, through its antagonism of the NPY Y5 receptor, has a discernible effect on appetite and food intake, leading to weight loss. The preclinical studies in DIO mice demonstrated a dose-dependent reduction in food intake and body weight gain, supporting the proposed mechanism of action.

The Phase II clinical trials provided further evidence of **Velneperit**'s efficacy in a human population of obese individuals. In both the RCD and LCD studies, **Velneperit** treatment resulted in statistically significant weight loss compared to placebo. The percentage of subjects achieving a clinically meaningful weight loss of 5% or more was substantially higher in the **Velneperit** groups.

Despite these positive efficacy signals, the development of **Velneperit** for obesity was discontinued. The reasons for this have not been publicly detailed but may be related to the overall magnitude of the weight loss effect in the context of the evolving landscape of anti-obesity therapeutics, or other strategic considerations.

In conclusion, the investigation into **Velneperit** provides valuable insights into the role of the NPY Y5 receptor in the regulation of appetite and body weight. The data presented in this guide underscore the potential of targeting this pathway for the treatment of obesity. While **Velneperit** itself did not proceed to market, the knowledge gained from its development continues to be relevant for researchers and professionals in the ongoing search for effective and safe anti-obesity medications.

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